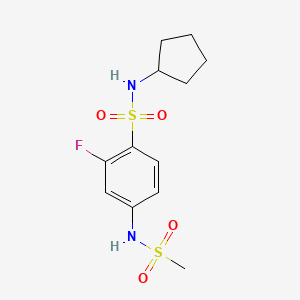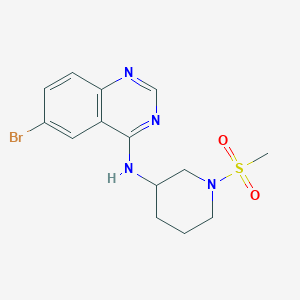
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide, also known as BZM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BZM is a white crystalline powder that is soluble in water and organic solvents. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities.
作用机制
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-(1,3-benzothiazol-2-yl)-N-methylbutanamide also inhibits the activity of protein kinase C, a signaling pathway that is involved in cell growth and differentiation.
Biochemical and Physiological Effects
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(1,3-benzothiazol-2-yl)-N-methylbutanamide induces apoptosis, or programmed cell death, in cancer cells. N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has also been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. In addition, N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has been shown to have antioxidant activity, which may contribute to its protective effects against oxidative stress.
实验室实验的优点和局限性
One advantage of using N-(1,3-benzothiazol-2-yl)-N-methylbutanamide in lab experiments is its diverse biological activities, which make it a useful tool for studying various biological processes. N-(1,3-benzothiazol-2-yl)-N-methylbutanamide is also relatively easy to synthesize and purify, which makes it readily available for research. However, one limitation of using N-(1,3-benzothiazol-2-yl)-N-methylbutanamide is its potential toxicity, which may limit its use in certain applications. In addition, the mechanism of action of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide is not fully understood, which may limit its usefulness in some studies.
未来方向
There are several future directions for research on N-(1,3-benzothiazol-2-yl)-N-methylbutanamide. One area of interest is the development of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide derivatives with enhanced biological activities. Another area of interest is the investigation of the mechanism of action of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide, which may provide insights into its potential applications in medicine. Additionally, further studies are needed to evaluate the safety and toxicity of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide, which may influence its potential use in clinical settings. Overall, N-(1,3-benzothiazol-2-yl)-N-methylbutanamide is a promising compound with many potential applications in scientific research.
合成方法
The synthesis of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide involves the reaction of 2-aminobenzothiazole with N-methylbutyric anhydride in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-(1,3-benzothiazol-2-yl)-N-methylbutanamide. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
科学研究应用
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antioxidant properties. N-(1,3-benzothiazol-2-yl)-N-methylbutanamide has also been used as a probe in fluorescence imaging studies to monitor biological processes in living cells.
属性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-6-11(15)14(2)12-13-9-7-4-5-8-10(9)16-12/h4-5,7-8H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPSJWDDZCGRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C)C1=NC2=CC=CC=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-N-methylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-acetamido-3-(1H-indol-3-yl)-N-[1-(2-methoxyphenyl)piperidin-3-yl]propanamide](/img/structure/B7634857.png)
![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)


![(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7634874.png)

![5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B7634887.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-2-oxo-3H-benzimidazole-5-carboxamide](/img/structure/B7634899.png)
![1-[1-(furan-2-yl)ethyl]-1-methyl-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea](/img/structure/B7634908.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]acetamide](/img/structure/B7634920.png)
![2-tert-butyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7634934.png)
![N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7634940.png)
![N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B7634946.png)
![1-benzyl-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyrazole-4-carboxamide](/img/structure/B7634955.png)